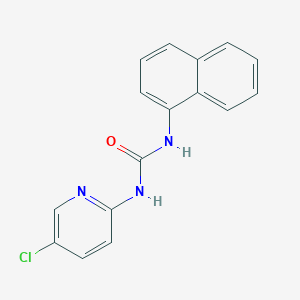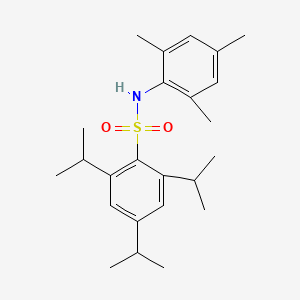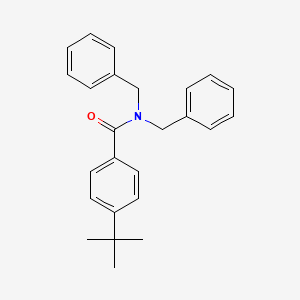![molecular formula C31H28O3 B5208012 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one is a chemical compound which belongs to the class of organic compounds known as benzoyl derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one involves the inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be a potent inhibitor of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function in patients with Alzheimer's disease. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one in lab experiments include its potent inhibitory activity against acetylcholinesterase, its anti-inflammatory and antioxidant properties, and its potential applications in the treatment of Alzheimer's disease. However, its limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
The future directions for the research on 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one include the development of new synthesis methods to reduce the cost and increase the yield of the compound, the evaluation of its safety and efficacy in animal models, and the exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its potent inhibitory activity against acetylcholinesterase, anti-inflammatory and antioxidant properties, and potential applications in the treatment of Alzheimer's disease make it a compound of interest for further studies. However, its high cost and the need for specialized equipment and expertise for its synthesis are limitations that need to be addressed. Further studies are needed to determine its safety and efficacy in animal models and to explore its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one involves the reaction of 2-bromo-3-(heptyloxy)-7H-benzo[de]anthracen-7-one with benzoyl chloride in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Eigenschaften
IUPAC Name |
2-benzoyl-3-heptoxybenzo[b]phenalen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O3/c1-2-3-4-5-11-19-34-31-25-18-12-17-24-28(25)26(22-15-9-10-16-23(22)30(24)33)20-27(31)29(32)21-13-7-6-8-14-21/h6-10,12-18,20H,2-5,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPSMYEYWMKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C3=CC=CC=C3C(=O)C4=CC=CC1=C42)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)